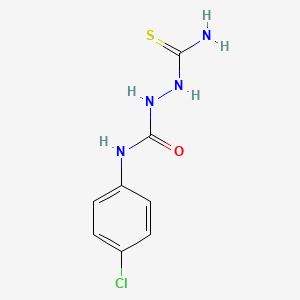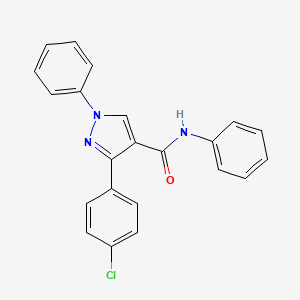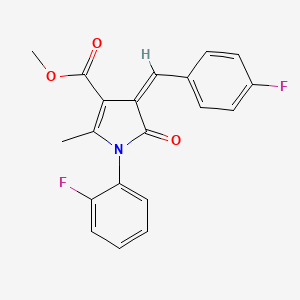
2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide, also known as ACC-HC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
The exact mechanism of action of 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in cell growth and survival. Specifically, 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been found to inhibit the activity of the enzyme carbonic anhydrase, which plays a key role in regulating cellular pH and ion transport.
Biochemical and Physiological Effects:
2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been found to exhibit a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and antibacterial and antiviral activity. Additionally, 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide in laboratory experiments is its ability to selectively target cancer cells, while leaving healthy cells relatively unaffected. Additionally, 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been found to exhibit low toxicity and good stability, making it a valuable tool for investigating various biological processes. However, one limitation of using 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide. One area of interest is in the development of new cancer therapies based on 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide and other hydrazine derivatives. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide and its potential applications in other areas of scientific research, such as immunology and infectious disease. Finally, the development of more efficient synthesis methods for 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide and related compounds could help to facilitate further research in this field.
Synthesemethoden
The synthesis of 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide involves the reaction of 4-chlorophenylhydrazine with thiocarbonyldiimidazole, followed by the addition of N,N-dimethylformamide and acetic acid. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is in the field of cancer research, where 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been found to exhibit anti-tumor activity through the inhibition of cell proliferation and induction of apoptosis. Additionally, 2-(aminocarbonothioyl)-N-(4-chlorophenyl)hydrazinecarboxamide has been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain bacteria and viruses.
Eigenschaften
IUPAC Name |
1-(carbamothioylamino)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4OS/c9-5-1-3-6(4-2-5)11-8(14)13-12-7(10)15/h1-4H,(H3,10,12,15)(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORICCFOEWXWRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NNC(=S)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Carbamothioylamino)-3-(4-chlorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B4883687.png)
![2-(5-bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4883693.png)
![3-{1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4883698.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B4883707.png)
![2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4883709.png)
![5-{[(4-chloro-3-fluorophenyl)amino]methylene}-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4883714.png)
![2-{[2-(2-fluorophenoxy)ethyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883719.png)

![4-amino-2-methyl-5-{[4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium-3-yl]methyl}pyrimidin-1-ium dichloride](/img/structure/B4883737.png)

![N-(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4883765.png)

![N-(3-ethynylphenyl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B4883778.png)